molecular formula C11H8BrNO3 B1486240 Methyl 3-bromo-2-cyano-5-formylphenylacetate CAS No. 1805578-12-4

Methyl 3-bromo-2-cyano-5-formylphenylacetate

Cat. No. B1486240
M. Wt: 282.09 g/mol
InChI Key: WCIHUBJKVRYCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-2-cyano-5-formylphenylacetate (MBCFPA) is an important organic compound used in a variety of scientific research applications. It is a brominated derivative of phenylacetic acid and is widely used in chemical synthesis, analytical chemistry, and biochemistry. MBCFPA has unique properties that make it an ideal compound for a range of applications.

Scientific Research Applications

Methyl 3-bromo-2-cyano-5-formylphenylacetate is used in a wide range of scientific research applications. It is used in chemical synthesis, analytical chemistry, and biochemistry. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the analysis of biomolecules and other organic compounds. In addition, Methyl 3-bromo-2-cyano-5-formylphenylacetate is used in the study of enzyme catalysis, protein-ligand interactions, and other biochemical processes.

Mechanism Of Action

Methyl 3-bromo-2-cyano-5-formylphenylacetate is an inhibitor of the enzyme cytochrome P450 (CYP), which is involved in the metabolism of drugs and other organic compounds. Methyl 3-bromo-2-cyano-5-formylphenylacetate binds to the heme group of the CYP enzyme, preventing the enzyme from catalyzing reactions. This inhibition of CYP activity results in decreased metabolism of drugs and other organic compounds, which can lead to increased levels of these compounds in the body.

Biochemical And Physiological Effects

Methyl 3-bromo-2-cyano-5-formylphenylacetate has been shown to have a variety of biochemical and physiological effects. In animal studies, Methyl 3-bromo-2-cyano-5-formylphenylacetate has been shown to reduce the levels of certain hormones, such as cortisol and testosterone. It has also been shown to reduce inflammation and improve glucose tolerance. In addition, Methyl 3-bromo-2-cyano-5-formylphenylacetate has been shown to reduce the activity of certain enzymes, such as CYP, and to increase the activity of other enzymes, such as glutathione S-transferase.

Advantages And Limitations For Lab Experiments

Methyl 3-bromo-2-cyano-5-formylphenylacetate has several advantages for use in laboratory experiments. It is a potent inhibitor of CYP, making it useful for studying the metabolism of drugs and other organic compounds. In addition, Methyl 3-bromo-2-cyano-5-formylphenylacetate is relatively non-toxic and has low acute toxicity. However, there are some limitations to the use of Methyl 3-bromo-2-cyano-5-formylphenylacetate in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is unstable in the presence of light and air, making it difficult to store and use.

Future Directions

There are several potential future directions for the use of Methyl 3-bromo-2-cyano-5-formylphenylacetate. It could be used in the development of new drugs and other organic compounds. In addition, it could be used to study the effects of CYP inhibition on various biological processes. It could also be used to study the effects of CYP inhibition on drug metabolism and drug interactions. Furthermore, Methyl 3-bromo-2-cyano-5-formylphenylacetate could be used to study the effects of CYP inhibition on the metabolism of other organic compounds. Finally, Methyl 3-bromo-2-cyano-5-formylphenylacetate could be used to study the effects of CYP inhibition on the regulation of gene expression.

properties

IUPAC Name

methyl 2-(3-bromo-2-cyano-5-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-8-2-7(6-14)3-10(12)9(8)5-13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIHUBJKVRYCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-cyano-5-formylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.